4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole

Organic Synthesis Cross-coupling Building Blocks

Researchers require specific halogen reactivity for cross-coupling success. The C-Br bond in this NBD scaffold enables efficient oxidative addition in palladium-catalyzed reactions where NBD-Cl fails. • **Key application**: Electrophile for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings • **Advantage**: Higher reactivity than chloro analog; retains NBD fluorescence (Ex/Em ~467/539 nm) after derivatization • **Supply**: Available in research-grade quantities; stable under recommended storage

Molecular Formula C6H2BrN3O3
Molecular Weight 244 g/mol
CAS No. 35128-56-4
Cat. No. B3051625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole
CAS35128-56-4
Molecular FormulaC6H2BrN3O3
Molecular Weight244 g/mol
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C6H2BrN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H
InChIKeyUEARFJVKDGVSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole: Versatile Building Block


4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole (CAS: 35128-56-4), also known as 4-bromo-7-nitrobenzofurazan (NBD-Br), is a heteroaromatic compound comprising a fused benzene and 1,2,5-oxadiazole (furazan) ring system, substituted with a bromine atom at the 4-position and a nitro group at the 7-position . This core structure, frequently referred to as the nitrobenzofurazan (NBD) scaffold, is notable for its strong electron-deficient character and the intrinsic fluorescence of its derivatives . The compound is primarily utilized as a versatile intermediate in synthetic chemistry [1], with the distinct electronic properties of the oxadiazole ring differentiating it from simple nitroaromatics in applications ranging from cross-coupling chemistry to the synthesis of advanced fluorescent materials .

Why 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole Over Its Chloro Analog


Substituting 4-bromo-7-nitrobenzo[c][1,2,5]oxadiazole with its more common chloro analog (NBD-Cl) or other in-class compounds is scientifically unsound for specific applications due to fundamental differences in reactivity, stability, and synthetic utility. While the NBD core confers a shared set of fluorogenic properties , the halogen substituent dictates the compound's performance in key reactions. The C-Br bond is inherently more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, making the bromo derivative a far superior electrophile for constructing complex molecular architectures via reactions like Suzuki-Miyaura or Stille couplings . Conversely, for direct nucleophilic substitution with thiols or amines, the chloro derivative is often more reactive [1]. These divergent reactivity profiles mean that a researcher's choice between 4-bromo- and 4-chloro-7-nitrobenzofurazan is not interchangeable; it must be dictated by the specific synthetic route. The evidence detailed below quantifies these critical differences in reactivity, synthetic efficiency, and physicochemical properties.

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole: Quantitative Evidence vs. Analogs


Pd-Catalyzed Cross-Coupling: C-Br vs. C-Cl Reactivity

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is uniquely positioned as a superior electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) compared to its chloro analog. The weaker carbon-bromine bond facilitates oxidative addition to Pd(0) catalysts, enabling the construction of complex biaryl and related structures that are essential in medicinal chemistry and materials science . In contrast, the chloro derivative (NBD-Cl) exhibits significantly lower reactivity in these transformations, often requiring harsher conditions or specialized ligands, making it a poor choice for this purpose .

Organic Synthesis Cross-coupling Building Blocks

Density & LogP: 4-Bromo vs. 4-Chloro Analog

The substitution of a chlorine atom with a bromine atom significantly alters the compound's physicochemical properties, which is critical for applications in material formulation or when the compound serves as a fragment in drug discovery. The 4-bromo derivative (NBD-Br) exhibits a substantially higher predicted density (2.019 g/cm³) and a higher consensus LogP (1.29) compared to its 4-chloro counterpart (NBD-Cl) . The increased lipophilicity and density of the bromo derivative may influence its behavior in biphasic reactions, chromatographic separations, and its distribution in biological systems or material matrices .

Physicochemical Properties Formulation DMPK

Fluorescence Spectra of the NBD Core

The intrinsic fluorescence of the nitrobenzofurazan (NBD) core is a critical feature for its use in bioconjugation and assay development. The NBD scaffold exhibits a characteristic fluorescence profile with an excitation peak at 467 nm and an emission peak at 539 nm . While the halogen substituent does not fundamentally alter this core property, it is the defining functional advantage of the entire class of compounds. This fluorescence is typically 'turned on' or modulated upon conjugation with nucleophiles, enabling quantitative detection .

Fluorescence Bioconjugation Assay Development

Synthetic Yield in Key Derivatization

The synthetic accessibility and efficiency of reactions involving 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole are critical for its procurement as a building block. A patented synthetic route details a reduction reaction involving a precursor to this compound, yielding the product as a red solid with a high efficiency of 95% . This high yield demonstrates the compound's compatibility with standard chemical transformations and its robust nature, providing confidence to process chemists and researchers planning multi-step syntheses.

Synthetic Chemistry Process Development Building Blocks

GHS Hazard Profile: Acute Toxicity Comparison

Safety and handling are paramount considerations in procurement. According to its GHS classification, 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is toxic if swallowed (H301) and causes skin and serious eye irritation (H315, H319) . This differs significantly from its chloro analog, NBD-Cl, which carries a less severe hazard classification, primarily as a skin and eye irritant . This difference in acute toxicity profiles mandates different handling procedures, personal protective equipment (PPE), and waste disposal protocols, which are crucial factors for laboratory management and compliance.

Safety Procurement Handling

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole: Key Application Scenarios


Palladium-Catalyzed Cross-Coupling

The primary and non-interchangeable application for 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is as an electrophilic partner in palladium-catalyzed cross-coupling reactions . Its C-Br bond readily undergoes oxidative addition, making it essential for synthesizing functionalized biaryls, heterocycles, and other complex architectures used in drug discovery and materials science. The chloro analog, NBD-Cl, is not a viable substitute for this purpose. This is the key scenario where procurement of the 4-bromo derivative is mandatory.

Fluorescent Probe & Bioconjugate Development

While the NBD core's fluorescence (Ex/Em ~467/539 nm) is a class-level property, 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole serves as a crucial synthetic intermediate for creating advanced fluorescent probes . Researchers can use its bromo substituent to install various functional handles via cross-coupling or SNAr reactions, ultimately yielding conjugates that retain the valuable NBD fluorescence for applications in bioimaging and in vitro assays . This scenario leverages the compound's dual synthetic and photophysical utility.

NBD Derivatives via Moderated Reactivity

For applications requiring nucleophilic substitution with amines or thiols to generate fluorescent adducts, the choice between NBD-Br and NBD-Cl depends on the desired reaction kinetics. NBD-Cl is generally more reactive and is the standard choice for rapid, efficient labeling . However, 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole offers a moderated reactivity profile , which can be advantageous in scenarios requiring greater control over the reaction or when the nucleophile is exceptionally strong and a milder electrophile is needed to prevent over-reaction or side-product formation. Its use in this scenario is based on a clear, albeit often less common, kinetic rationale.

Building Block for Materials Science

The high predicted density (2.019 g/cm³) and specific electronic properties of 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole make it a candidate for use as a building block in materials science, such as in the development of organic light-emitting diodes (OLEDs) or nonlinear optical materials . Its dual functionality (bromo and nitro) allows for its incorporation into larger π-conjugated systems, where its physicochemical properties can be tuned to modulate material performance.

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